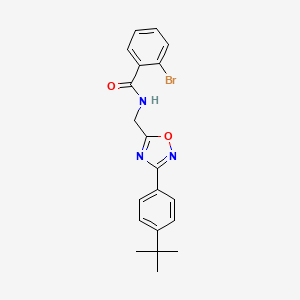
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol, also known as FMQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth and proliferation of bacteria. 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has also been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. Additionally, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been shown to exhibit potent activity against cancer cells and bacteria, making it a useful tool for studying these diseases. However, there are also limitations to the use of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol. One area of interest is the development of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol and its potential therapeutic applications. Finally, the use of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol in combination with other drugs or therapies should be explored to determine whether it could enhance their efficacy.
Synthesemethoden
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol can be synthesized through a multi-step process starting with the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. The resulting compound is then reacted with ethyl chloroacetate to form 5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)ethyl carbamate. Finally, the synthesis is completed by reacting 5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)ethyl carbamate with 8-methylquinolin-2-ol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has also been investigated for its antimicrobial properties, showing activity against both gram-positive and gram-negative bacteria. Additionally, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-8-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c1-9-4-2-5-10-8-11(15(20)17-13(9)10)14-18-16(22-19-14)12-6-3-7-21-12/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXINJNVUQILEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-8-methyl-1H-quinolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7714085.png)









![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)

![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)